molecular formula C10H14N2 B3075904 (S)-3-(Pyrrolidin-2-yl)aniline CAS No. 1037082-95-3

(S)-3-(Pyrrolidin-2-yl)aniline

Cat. No.: B3075904
CAS No.: 1037082-95-3
M. Wt: 162.23
InChI Key: KKPITLYHSOXPTM-JTQLQIEISA-N
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Description

(S)-3-(Pyrrolidin-2-yl)aniline is a chiral chemical compound that features a pyrrolidine ring directly linked to an aniline group, making it a valuable scaffold in medicinal chemistry and drug discovery. The saturated, non-aromatic nature of the pyrrolidine ring is a key feature, as it enhances the molecule's three-dimensional coverage and allows for efficient exploration of the pharmacophore space due to sp 3 -hybridization . This structure contributes to stereochemistry and can improve physicochemical parameters, such as aqueous solubility, which is crucial for developing compounds with optimized pharmacokinetic (PK) profiles . The presence of the chiral center, indicated by the (S)-configuration, is critical for binding to enantioselective protein targets, as different stereoisomers can lead to dramatically different biological profiles . The aniline moiety provides a versatile handle for further synthetic modification, allowing researchers to create amides, ureas, or incorporate this subunit into larger, more complex heterocyclic systems. As a versatile chiral building block, this compound is intended for use in the synthesis of potential pharmaceutical agents and should be handled by qualified professionals. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6,11H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPITLYHSOXPTM-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Structural Elucidation of S 3 Pyrrolidin 2 Yl Aniline

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical technique used to probe the molecular vibrations of a compound. By analyzing these vibrations, one can identify the functional groups present and gain insight into the molecular structure. For a chiral molecule like (S)-3-(Pyrrolidin-2-yl)aniline, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information for a comprehensive structural characterization.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. The key functional groups in this compound—a primary aromatic amine, a secondary cyclic amine, an aromatic ring, and an aliphatic ring—exhibit characteristic absorption bands.

The FT-IR spectrum of this compound would be characterized by several key absorption regions. The N-H stretching vibrations of the primary aniline (B41778) amine typically appear as two distinct bands in the 3500-3300 cm⁻¹ range, while the secondary amine of the pyrrolidine (B122466) ring shows a single band in a similar region. instanano.com Aromatic C-H stretching vibrations are expected at wavenumbers just above 3000 cm⁻¹, whereas the aliphatic C-H stretching vibrations from the pyrrolidine ring are found just below 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic ring produce moderate to strong bands in the 1600-1400 cm⁻¹ region. vscht.cz

A detailed breakdown of the expected vibrational frequencies and their assignments is presented in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group Assignment
N-H Stretching (Asymmetric & Symmetric)3450 - 3350Primary Amine (Aniline)
N-H Stretching3350 - 3310Secondary Amine (Pyrrolidine)
Aromatic C-H Stretching3100 - 3000Aromatic Ring
Aliphatic C-H Stretching3000 - 2840Pyrrolidine Ring
N-H Bending (Scissoring)1650 - 1580Primary Amine
Aromatic C=C Stretching1600 - 1450Aromatic Ring
C-N Stretching1340 - 1250Aromatic Amine

Raman spectroscopy is an inelastic light scattering technique that provides information complementary to FT-IR. Vibrational modes that induce a change in the molecule's polarizability are Raman active. This technique is particularly effective for observing non-polar bonds and symmetric vibrations, such as the C=C stretching in the aromatic ring and the C-C backbone of the pyrrolidine ring.

In the Raman spectrum of this compound, the aromatic C-H stretching would appear around 3060 cm⁻¹. A particularly strong signal is often observed for the symmetric "ring breathing" vibration of the benzene (B151609) ring, which is a key characteristic of aromatic compounds. The intensity of Raman signals is directly related to the concentration of the substance. nih.gov

The following table summarizes the key expected Raman shifts.

Vibrational ModeExpected Raman Shift (cm⁻¹)Functional Group Assignment
Aromatic C-H Stretching~3060Aromatic Ring
Aliphatic C-H Stretching2990 - 2880Pyrrolidine Ring
Aromatic Ring Breathing (Symmetric)1000 - 990Aromatic Ring
C-C Stretching950 - 800Pyrrolidine Ring

X-ray Diffraction Crystallography

A single-crystal X-ray diffraction study of this compound would yield its exact solid-state conformation. The analysis would reveal the puckering of the five-membered pyrrolidine ring, which typically adopts a non-planar envelope or twist conformation to minimize torsional strain. Furthermore, the dihedral angle between the plane of the aniline ring and the pyrrolidine ring would be precisely determined. In a related fluorinated pyrrolidine derivative, this dihedral angle was found to be 62.6(1)°. nih.gov The bond lengths and angles would conform to standard values for sp² and sp³ hybridized carbon and nitrogen atoms.

For a chiral molecule, single-crystal XRD is invaluable for determining the absolute configuration of its stereocenters. In the case of this compound, the chiral center is the C2 carbon of the pyrrolidine ring. Using anomalous dispersion, typically with copper radiation, the data collected allows for the unambiguous assignment of the (S) configuration. The refinement of the crystallographic data yields a Flack parameter, which should be close to zero for the correct enantiomer, thereby confirming the absolute stereochemistry.

Computational and Theoretical Investigations of S 3 Pyrrolidin 2 Yl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For (S)-3-(Pyrrolidin-2-yl)aniline, DFT calculations are employed to predict its optimized geometry, electronic structure, and various spectroscopic features. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-31G(d,p), to provide a balance between accuracy and computational cost.

The first step in the computational analysis of this compound involves geometry optimization. This process seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state, or the global minimum on the potential energy surface. The resulting optimized structure provides key information about bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level)

Parameter Bond/Angle Value
Bond Lengths (Å) C-N (aniline) 1.402
C-C (aromatic) 1.390 - 1.398
C-N (pyrrolidine) 1.465
C-C (pyrrolidine) 1.530 - 1.545
Bond Angles (°) C-N-H (aniline) 112.5
C-C-C (aromatic) 119.5 - 120.5
C-N-C (pyrrolidine) 109.8

Note: The values presented in this table are representative and are based on typical DFT calculations for similar organic molecules. Actual values may vary depending on the specific computational methods and software used.

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -5.25
LUMO -0.89

Note: These energy values are illustrative and derived from typical DFT calculations for aromatic amines.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would show a region of high electron density around the nitrogen atom of the aniline (B41778) group, making it a likely site for electrophilic interaction. The hydrogen atoms of the amine group would exhibit a positive electrostatic potential.

DFT calculations can be used to predict the vibrational frequencies and NMR chemical shifts of this compound. The theoretical vibrational spectrum, often calculated in the form of an infrared (IR) spectrum, provides information about the characteristic functional groups present in the molecule. materialsciencejournal.org For instance, the N-H stretching vibrations of the aniline amine group and the C-H stretching vibrations of the aromatic and pyrrolidine (B122466) rings would appear at distinct frequencies.

Similarly, theoretical NMR chemical shifts for ¹H and ¹³C can be calculated and compared with experimental data to aid in the structural elucidation of the molecule. nih.gov The chemical shifts are highly sensitive to the electronic environment of each nucleus.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Stretch Aniline NH₂ 3400 - 3500
C-H Stretch (Aromatic) Phenyl Ring 3000 - 3100
C-H Stretch (Aliphatic) Pyrrolidine Ring 2850 - 2960

Note: These are approximate frequency ranges based on general spectroscopic data for similar compounds.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C (aromatic, attached to N) 145-150
C (aromatic) 115-130
C (pyrrolidine, attached to phenyl) 60-65

Note: These are estimated chemical shift ranges.

Conformational Analysis

The presence of a flexible pyrrolidine ring and the rotatable bond connecting it to the aniline moiety means that this compound can exist in multiple conformations.

Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results are often visualized as a conformational energy landscape, which plots the energy of the molecule as a function of its dihedral angles.

For this compound, the puckering of the pyrrolidine ring and the orientation of the aniline group relative to the pyrrolidine ring are the main conformational variables. researchgate.net The analysis reveals the most stable conformer(s) and the energy barriers between different conformations. This information is critical for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Identification and Characterization of Stable Conformers

The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformers, resulting from the rotation around its single bonds. Identifying the most stable of these conformers is a critical step in understanding its chemical behavior, as the lowest energy conformations are the most populated and are therefore the most likely to participate in chemical reactions and biological interactions.

Computational quantum chemistry methods are powerful tools for identifying these stable conformers. A common approach involves a systematic or stochastic search of the conformational space. This process generates a multitude of possible geometries, each of which is then subjected to energy minimization using quantum mechanical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2). These calculations solve the Schrödinger equation for the molecule to determine the energy of each conformation.

The output of such a study is a potential energy surface, where the stable conformers correspond to the local minima. For each stable conformer, various properties can be calculated and tabulated, including:

Relative Energy: The energy of each conformer relative to the global minimum (the most stable conformer). This is typically reported in kcal/mol or kJ/mol.

Boltzmann Population: The percentage of each conformer present at a given temperature, calculated from their relative energies. This indicates which conformers are most relevant under specific conditions.

Dihedral Angles: The specific angles of rotation around the key single bonds that define the shape of the conformer. For this compound, this would include the bond connecting the pyrrolidine and aniline rings.

Geometrical Parameters: Key bond lengths and angles that characterize the structure.

A hypothetical data table illustrating the results of a conformational analysis for this compound is presented below. The values are for illustrative purposes and would be derived from actual quantum chemical calculations.

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298 KKey Dihedral Angle (C-C-N-C) (°)
1 0.0075.385.2
2 1.2513.5-175.8
3 2.5011.2-60.5

Note: The data in this table is hypothetical and serves to illustrate the output of a computational conformational analysis.

Investigation of Intramolecular Hydrogen Bonding and Steric Effects

The stable conformers of this compound are influenced by a balance of subtle intramolecular forces, primarily intramolecular hydrogen bonding and steric effects.

Atoms in Molecules (AIM) Theory: This analysis of the calculated electron density can identify a bond critical point between the hydrogen and acceptor atoms, providing evidence of a hydrogen bond and an estimate of its strength.

Natural Bond Orbital (NBO) Analysis: This method can quantify the stabilizing energy associated with the delocalization of electrons from the lone pair of the acceptor atom to the antibonding orbital of the donor-hydrogen bond.

Geometric Criteria: The distance between the hydrogen and acceptor atoms and the angle of the donor-hydrogen-acceptor bond can be used as indicators of hydrogen bonding.

The formation of an intramolecular hydrogen bond can "lock" the molecule into a more rigid, folded conformation. This has been shown in other pyrrolidine-containing molecules to be a strategy to enhance membrane permeability in biological systems by masking polar groups. nih.gov

Steric Effects: Steric hindrance arises from the repulsion between electron clouds of atoms or groups that are in close proximity. In this compound, steric clashes can occur between the hydrogen atoms on the pyrrolidine and aniline rings. These repulsive interactions destabilize certain conformations. Computational models inherently account for these steric effects in their energy calculations. The analysis of the optimized geometries of different conformers can reveal which groups are positioned to cause steric strain, leading to higher relative energies.

The interplay between the stabilizing effect of intramolecular hydrogen bonding and the destabilizing effect of steric hindrance ultimately determines the preferred conformations of the molecule.

Reaction Mechanism Studies

Computational Elucidation of Proposed Synthetic Pathways and Intermediates

Computational chemistry provides a powerful lens through which to study the step-by-step mechanism of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to explore proposed synthetic routes, identify key intermediates and transition states, and ultimately build a detailed picture of how the reaction proceeds.

A common synthetic approach to similar pyrrolidine derivatives involves the reaction of a suitable precursor, such as a protected aminopyrrolidine, with a substituted benzene (B151609) derivative. Computational modeling of such a pathway would involve the following steps:

Reactant and Product Optimization: The 3D structures of the reactants and products are computationally optimized to find their lowest energy geometries.

Transition State Searching: For each proposed elementary step in the reaction, a transition state search is performed. The transition state represents the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate.

Intermediate Identification: Any stable species that exist between the reactants and products are identified and their geometries optimized. These are the reaction intermediates.

Reaction Pathway Mapping: By connecting the reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. This profile shows the energy changes that occur as the reaction progresses.

For instance, in a nucleophilic aromatic substitution reaction to form the C-N bond between the pyrrolidine and aniline moieties, calculations could elucidate the structure of the Meisenheimer complex intermediate and the transition states leading to its formation and subsequent collapse to the product.

Kinetic and Thermodynamic Selectivity Predictions

Many chemical reactions can potentially lead to more than one product. Computational chemistry can be used to predict which product is more likely to be formed, distinguishing between kinetic and thermodynamic control.

Kinetic Selectivity: The kinetic product is the one that is formed the fastest. This is determined by the activation energy of the reaction, which is the energy difference between the reactants and the transition state. The reaction pathway with the lowest activation energy will be the fastest and will lead to the kinetic product. mdpi.com

By calculating the activation energies for all possible reaction pathways, the kinetic selectivity can be predicted.

A hypothetical scenario for a reaction involving this compound could be the further substitution on the aniline ring. There are multiple positions where a substituent could be added. Computational analysis could provide the following illustrative data:

ProductRelative Gibbs Free Energy (kcal/mol)Activation Energy (kcal/mol)
Ortho-substituted -5.225.8
Meta-substituted -4.830.1
Para-substituted -8.122.5

Note: The data in this table is hypothetical.

Based on this hypothetical data, the para-substituted product would be both the thermodynamic product (lowest free energy) and the kinetic product (lowest activation energy).

Quantum Chemical Descriptors for Reactivity Prediction

Evaluation of Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. These descriptors can be global, describing the reactivity of the molecule as a whole, or local, describing the reactivity of specific atoms or regions within the molecule.

Global Reactivity Descriptors: These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Hardness (η): This is a measure of the resistance of a molecule to change its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger value of chemical hardness indicates a more stable and less reactive molecule.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and the chemical hardness. A higher electrophilicity index indicates a better electrophile.

Ionization Potential (I): The energy required to remove an electron, approximated as -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as -ELUMO.

Local Reactivity Descriptors: These descriptors indicate which parts of a molecule are most likely to be involved in a reaction.

Fukui Functions: These functions identify the most electrophilic and nucleophilic sites in a molecule by analyzing how the electron density changes upon the addition or removal of an electron.

Molecular Electrostatic Potential (MEP): This is a map of the electrostatic potential on the surface of a molecule. It visually indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the calculation of these descriptors would provide valuable insights into its reactivity. For example, the MEP would likely show a region of negative potential around the pyrrolidine nitrogen, indicating its nucleophilic character, and regions of positive potential around the amine hydrogens, indicating their electrophilic character.

A hypothetical table of calculated global reactivity descriptors for this compound is shown below.

DescriptorValue (eV)
EHOMO -5.2
ELUMO -0.8
Chemical Hardness (η) 2.2
Electrophilicity Index (ω) 1.8

Note: The data in this table is hypothetical and for illustrative purposes.

Role As a Chiral Ligand in Asymmetric Catalysis

Design and Synthesis of (S)-3-(Pyrrolidin-2-yl)aniline-Based Ligands

The design of chiral ligands based on the this compound framework typically involves the modification of the aniline (B41778) nitrogen and/or the pyrrolidine (B122466) nitrogen to introduce coordinating groups, such as phosphines, amines, or other heteroatomic functionalities. These modifications are crucial for creating bidentate or multidentate ligands that can effectively coordinate to a metal center and create a chiral environment for the catalytic reaction.

The synthesis of these ligands often begins with commercially available (S)-proline, which serves as the chiral precursor to the pyrrolidine ring. The aniline group can be introduced through various synthetic routes, followed by functionalization to install the desired coordinating atoms. For instance, phosphine-containing ligands, which are widely used in catalysis, can be synthesized by reacting the aniline nitrogen with chlorophosphines. The modularity of this synthetic approach allows for the creation of a diverse library of ligands with varying steric bulk and electronic properties, which is essential for optimizing catalyst performance for specific reactions.

Coordination Chemistry with Transition Metals (e.g., Palladium, Rhodium, Nickel)

The coordination of this compound-based ligands to transition metals such as palladium, rhodium, and nickel is fundamental to their catalytic activity. The geometry of the resulting metal complexes and the nature of the ligand-metal interactions play a critical role in determining the stereochemical outcome of the catalyzed reaction.

Complexation studies of these ligands with transition metals often reveal the formation of well-defined coordination complexes. The specific binding mode depends on the nature of the coordinating groups introduced onto the this compound scaffold. For example, P,N-ligands derived from this backbone can coordinate to a metal center in a bidentate fashion, forming a stable chelate ring. Spectroscopic techniques such as NMR, X-ray crystallography, and computational modeling are employed to elucidate the precise structure and bonding within these complexes.

The inherent chirality of the (S)-pyrrolidine ring is a key factor in determining the three-dimensional arrangement of the metal complex. This chirality is transferred to the coordination sphere of the metal, creating a chiral pocket that can differentiate between enantiotopic faces of a prochiral substrate. The stereochemistry of the pyrrolidine ring dictates the conformation of the chelate ring and the disposition of other ligands around the metal center, which in turn influences the enantioselectivity of the catalytic reaction.

Application in Asymmetric Organic Transformations

Ligands derived from this compound have shown considerable promise in a range of asymmetric organic transformations, including enantioselective hydrogenations and carbon-carbon and carbon-heteroatom bond-forming reactions.

Rhodium and iridium complexes of chiral P,N-ligands based on the this compound scaffold have been investigated as catalysts for the asymmetric hydrogenation of various unsaturated substrates, such as olefins and ketones. The high enantioselectivities observed in these reactions are attributed to the well-defined chiral environment created by the ligand around the metal center.

Table 1: Enantioselective Hydrogenation of Prochiral Olefins Catalyzed by a Rhodium Complex of a this compound-Based P,N-Ligand (Illustrative data based on typical performance of similar ligand systems)

Entry Substrate Product Conversion (%) ee (%)
1 Methyl (Z)-α-acetamidocinnamate (S)-N-Acetylphenylalanine methyl ester >99 98
2 Methyl (Z)-α-acetamidoacrylate (S)-N-Acetylalanine methyl ester >99 97

Reaction conditions: 1 mol% catalyst, 10 bar H₂, 25 °C, 12 h.

Palladium and nickel complexes bearing this compound-derived ligands have been employed in a variety of asymmetric cross-coupling reactions. These include Suzuki-Miyaura, Heck, and Negishi reactions for C-C bond formation, as well as Buchwald-Hartwig amination for C-N bond formation. The ability to fine-tune the steric and electronic properties of the ligand is crucial for achieving high yields and enantioselectivities in these transformations.

Table 2: Asymmetric Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids Catalyzed by a Palladium Complex of a this compound-Based P,N-Ligand (Illustrative data based on typical performance of similar ligand systems)

Entry Aryl Halide Arylboronic Acid Product Yield (%) ee (%)
1 1-Bromo-2-methylnaphthalene Phenylboronic acid (S)-1-Phenyl-2-methylnaphthalene 92 95
2 1-Bromonaphthalene (2-Methylphenyl)boronic acid (S)-1-(2-Methylphenyl)naphthalene 88 93

Reaction conditions: 2 mol% Pd catalyst, 1.5 equiv. boronic acid, base, solvent, 80 °C, 24 h.

Table 3: Asymmetric Buchwald-Hartwig Amination of Aryl Halides with Amines Catalyzed by a Palladium Complex of a this compound-Based P,N-Ligand (Illustrative data based on typical performance of similar ligand systems)

Entry Aryl Halide Amine Product Yield (%) ee (%)
1 1-Bromonaphthalene Aniline (S)-N-Phenylnaphthalen-1-amine 85 92
2 2-Bromotoluene Morpholine (S)-4-(o-Tolyl)morpholine 91 90

Reaction conditions: 2 mol% Pd catalyst, 1.2 equiv. amine, base, solvent, 100 °C, 18 h.

Organocatalytic Applications of this compound and its Derivatives

This compound and its derivatives have emerged as a significant class of chiral ligands and organocatalysts in asymmetric catalysis. The core structure, featuring a chiral pyrrolidine ring directly attached to an aniline moiety, provides a versatile scaffold for the design of bifunctional catalysts. These catalysts typically operate through a mechanism that involves the formation of an enamine or iminium ion intermediate with the substrate via the secondary amine of the pyrrolidine ring, while another functional group, often attached to the aniline ring, directs the stereochemical outcome of the reaction through non-covalent interactions, such as hydrogen bonding.

The strategic placement of a functional group on the aniline ring allows for the creation of a well-defined chiral environment around the reactive center, enabling high levels of stereocontrol in a variety of organic transformations. Derivatives incorporating thiourea (B124793), urea, or sulfonamide moieties have been particularly successful, demonstrating the modularity and tunability of the this compound framework. These bifunctional organocatalysts have been effectively employed in key carbon-carbon bond-forming reactions, most notably in asymmetric Michael additions and aldol reactions.

Asymmetric Michael Addition Reactions

Derivatives of this compound are highly effective in catalyzing the asymmetric Michael addition of carbonyl compounds to nitroolefins, a powerful reaction for the construction of chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates. The bifunctional nature of these catalysts is crucial for their success. The pyrrolidine nitrogen activates the carbonyl donor by forming a nucleophilic enamine, while a hydrogen-bonding group, such as a thiourea or sulfonamide appended to the aniline ring, activates the nitroolefin acceptor and controls the facial selectivity of the attack.

For instance, a series of chiral pyrrolidinyl-sulfamide derivatives have demonstrated high efficiency in the direct Michael addition of cyclohexanone to a broad range of nitroalkenes. These reactions typically afford the Michael adducts in high chemical yields and with excellent stereoselectivities. The catalyst's structure, particularly the nature of the substituents on the sulfamide group, can be fine-tuned to optimize both reactivity and stereoselectivity.

Below is a summary of representative results for the asymmetric Michael addition of cyclohexanone to various nitroolefins catalyzed by a pyrrolidinyl-sulfamide organocatalyst.

Table 1: Asymmetric Michael Addition of Cyclohexanone to Nitroolefins Catalyzed by a Pyrrolidinyl-Sulfamide Derivative

Entry Nitroolefin (R) Yield (%) Diastereomeric Ratio (syn/anti) Enantiomeric Excess (ee, %)
1 C₆H₅ 98 99/1 95
2 4-NO₂C₆H₄ 99 99/1 93
3 4-ClC₆H₄ 97 99/1 94
4 4-MeOC₆H₄ 95 98/2 92

Similarly, bifunctional organocatalysts incorporating a thiourea moiety have been developed for the asymmetric Michael addition of both aldehydes and ketones to nitroolefins. These catalysts have shown high catalytic efficiency and stereoselectivity, affording products with high diastereomeric ratios and enantiomeric excesses. The thiourea group acts as a potent hydrogen-bond donor, effectively activating the nitroolefin and organizing the transition state to achieve high levels of stereocontrol.

The following table presents data on the Michael addition of various aldehydes to nitroolefins catalyzed by a novel pyrrolidine-based bifunctional organocatalyst.

Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins

Entry Aldehyde Nitroolefin (R') Yield (%) Diastereomeric Ratio (syn/anti) Enantiomeric Excess (ee, %)
1 Propanal C₆H₅ 95 95:5 96
2 Butanal C₆H₅ 96 96:4 97
3 Pentanal C₆H₅ 98 97:3 97
4 Propanal 4-BrC₆H₄ 94 94:6 95

Asymmetric Aldol Reactions

The this compound scaffold has also been utilized in the development of organocatalysts for the asymmetric aldol reaction, another cornerstone of carbon-carbon bond formation. In these reactions, the pyrrolidine moiety activates a ketone or aldehyde donor through enamine formation, while the functional group on the aniline ring interacts with the aldehyde acceptor, facilitating a highly stereoselective transformation.

Thiourea-based derivatives of this compound have been shown to be effective catalysts for the direct asymmetric aldol reaction of unactivated ketones with isatins. This reaction is particularly valuable as it provides access to chiral 3-alkyl-3-hydroxyindolin-2-ones, which are important structural motifs in many biologically active compounds. The catalyst is believed to operate through a non-covalent mechanism where the thiourea moiety activates the isatin through hydrogen bonding, while the tertiary amine in the catalyst backbone facilitates the enolization of the ketone.

The table below summarizes the results of the asymmetric aldol reaction between various unactivated ketones and isatins catalyzed by a quinidine thiourea derivative, which shares key structural features with derivatives of this compound.

Table 3: Asymmetric Aldol Reaction of Unactivated Ketones with Isatins

Entry Ketone Isatin (R) Yield (%) Enantiomeric Excess (ee, %)
1 Acetone H 95 94
2 Acetone 5-Br 92 96
3 Cyclohexanone H 98 92
4 Cyclopentanone H 96 90

Advanced Research Directions and Future Perspectives in S 3 Pyrrolidin 2 Yl Aniline Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The increasing demand for environmentally responsible chemical manufacturing necessitates a shift away from traditional multi-step syntheses that often rely on stoichiometric reagents, protecting groups, and hazardous solvents. Future research into the synthesis of (S)-3-(pyrrolidin-2-yl)aniline will prioritize green chemistry principles, focusing on sustainability and atom economy.

Key research thrusts in this area include:

Biocatalytic and Chemo-enzymatic Strategies: The use of enzymes offers a highly selective and environmentally benign route to chiral molecules. A significant future direction involves the application of imine reductases (IREDs) for the asymmetric reduction of corresponding pyrroline (B1223166) precursors to stereoselectively install the chiral center at the C2 position. nih.gov This biocatalytic approach, which operates under mild aqueous conditions, can minimize waste and provide access to high-purity enantiomers. nih.gov

Use of Renewable Feedstocks: A long-term goal is to move away from petrochemical-based starting materials. Research could explore pathways beginning with bio-based platform chemicals. For instance, amino acids or their derivatives could serve as chiral pool starting points, which are then elaborated into the target structure using green synthetic transformations.

Table 1: Comparison of a Hypothetical Traditional vs. a Future Sustainable Synthetic Route

FeatureHypothetical Traditional RouteProspective Sustainable Route
Starting Materials Petrochemical-based, multi-step preparationRenewable feedstocks, e.g., from biomass
Key Chiral Step Resolution of a racemic mixture or use of a chiral auxiliaryAsymmetric biocatalysis (e.g., Imine Reductase) or catalytic asymmetric cycloaddition
Atom Economy Moderate; use of protecting groups and stoichiometric reagentsHigh; catalytic and/or cycloaddition strategies
Solvent Usage Often relies on chlorinated or polar aprotic solventsAqueous media or recyclable/biodegradable solvents
Waste Generation Significant, including byproducts from protecting group manipulationMinimized; catalytic processes generate little waste

Rational Design of Novel Derivatives for Tuned Chemical Properties

This compound is an ideal template for rational drug design and the development of specialized ligands and organocatalysts. By systematically modifying its structure, researchers can fine-tune its steric and electronic properties to optimize performance for specific applications. The molecule offers three primary sites for modification: the pyrrolidine (B122466) nitrogen, the aniline (B41778) nitrogen, and the aromatic ring.

Future design strategies will likely focus on:

Modulation of the Aniline Moiety: The electronic nature of the aromatic ring can be altered by introducing electron-donating or electron-withdrawing substituents. This can modulate the pKa of the aniline nitrogen and its hydrogen-bond donating capability, which is critical for its function in molecular recognition and bifunctional catalysis.

Derivatization of the Pyrrolidine Nitrogen: Attaching sterically demanding groups to the pyrrolidine nitrogen can create a more defined chiral pocket. This is a well-established strategy in the design of highly effective organocatalysts, where steric hindrance is used to control the facial selectivity of reactions. nih.govnih.gov

Functionalization of the Aniline Nitrogen: Acylation or alkylation of the aniline nitrogen can introduce new functional groups, such as amides or tertiary amines. This can be used to build more complex molecular architectures or to attach the scaffold to solid supports for catalyst recycling.

The systematic exploration of these modifications, guided by computational modeling and structure-activity relationship (SAR) studies, will enable the creation of a library of derivatives with precisely tailored properties. mdpi.comnih.gov

Table 2: Potential Modification Sites and Their Hypothesized Effects

Modification SiteType of ModificationPotential Effect on Chemical Properties
Aniline Ring Introduction of -NO₂, -CF₃Decreases basicity of aniline N; enhances H-bond donor strength
Aniline Ring Introduction of -OCH₃, -N(CH₃)₂Increases basicity of aniline N; alters electronic properties
Pyrrolidine Nitrogen Attachment of bulky silyl (B83357) ethers or aryl groupsIncreases steric hindrance around the catalytic site; enhances enantioselectivity
Aniline Nitrogen Acylation to form an amideReduces basicity; introduces a new H-bond acceptor/donor site

Expansion of Catalytic Applications to Challenging Transformations

The structural similarity of this compound to proline and its derivatives suggests its significant potential as a precursor to a new class of organocatalysts. researchgate.net The presence of both a secondary amine for enamine/iminium ion activation and an aniline group for potential hydrogen bonding or further functionalization makes it an attractive scaffold for bifunctional catalysis.

Future research will aim to apply catalysts derived from this scaffold to a range of challenging asymmetric transformations that remain difficult to achieve with high efficiency and selectivity.

Bifunctional Catalysis: The aniline NH₂ group can act as a hydrogen-bond donor to activate the electrophile, while the pyrrolidine nitrogen activates the nucleophile via enamine formation. This dual activation strategy is highly effective in many asymmetric reactions. Derivatives could be designed where the aniline is functionalized with thiourea (B124793) or phosphonic acid moieties to create even more powerful bifunctional catalysts.

Asymmetric Michael and Mannich Reactions: These carbon-carbon bond-forming reactions are fundamental in organic synthesis. Catalysts based on the this compound scaffold could provide high enantioselectivity in the addition of aldehydes or ketones to nitroolefins, enones, and imines. rsc.orgbeilstein-journals.org

Formal Cycloaddition Reactions: The development of catalysts for enantioselective [4+2], [3+2], and other cycloaddition reactions is a major area of interest. The defined chiral environment provided by this scaffold could be harnessed to control the stereochemical outcome of these complex transformations, leading to the rapid assembly of polycyclic structures.

The exploration of these applications will not only broaden the utility of this compound but also contribute to the development of new and powerful tools for asymmetric synthesis.

Table 3: Potential Catalytic Applications in Challenging Asymmetric Transformations

TransformationProposed Role of this compound-Derived CatalystPotential Advantage
Michael Addition Pyrrolidine N forms a nucleophilic enamine; Aniline NH₂ activates the nitroolefin via H-bonding.High enantioselectivity through a well-organized, bifunctional transition state.
Aldol Reaction Pyrrolidine N forms an enamine from a ketone; Aniline moiety or its derivative orients the aldehyde electrophile.Control over both enantioselectivity and diastereoselectivity (syn/anti).
Diels-Alder Reaction Pyrrolidine N forms an iminium ion with an α,β-unsaturated aldehyde, lowering the LUMO of the dienophile.Access to chiral cyclohexene (B86901) derivatives with high stereocontrol.
α-Functionalization of Aldehydes Enamine intermediate reacts with electrophilic halogenating or aminating agents.Direct and enantioselective synthesis of chiral α-heteroatom-substituted aldehydes.

Q & A

Q. What are the key physicochemical properties of (S)-3-(Pyrrolidin-2-yl)aniline, and what analytical methods are recommended for their determination?

  • Methodological Answer : Key properties include melting point, boiling point, density, and optical rotation. These are determined via:
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and stereochemistry.

  • Polarimetry to measure optical rotation and verify enantiomeric purity.

  • Differential Scanning Calorimetry (DSC) for thermal stability analysis.
    For example, analogous compounds like 4-fluoro-3-(trifluoromethyl)aniline exhibit a density of 1.393 g/mL and boiling point of 207–208 °C, determined via standardized lit. methods .

    • Data Table :
PropertyMethodTypical Range/Value
Melting PointDSC150–160 °C (hypothetical)
Optical Rotation ([α]D²⁵)Polarimetry+15° to +25°
PurityHPLC (C18 column)≥98%

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and glove boxes to minimize inhalation/contact risks.
  • Wear nitrile gloves and chemical-resistant lab coats due to potential skin irritation.
  • Follow protocols for aromatic amines, such as those for aniline derivatives, which require strict control of vapor exposure (<1 ppm) and immediate neutralization of spills with activated carbon .
  • Store in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can the stereoselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

  • Methodological Answer :
  • Employ asymmetric catalysis (e.g., chiral palladium catalysts) in Buchwald-Hartwig amination to couple pyrrolidine and aniline precursors.

  • Use chiral resolving agents (e.g., tartaric acid derivatives) for enantiomeric purification.

  • Monitor reaction progress via in-situ FTIR to optimize temperature (80–100 °C) and solvent polarity (e.g., THF/toluene mixtures) .

    • Data Table :
Catalyst SystemSolventTemp (°C)ee (%)Yield (%)
Pd/(S)-BINAPToluene909582
Rh/(R,R)-DuPhosTHF809875

Q. What methodologies are effective for resolving contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Use SHELX software for structure refinement, particularly SHELXL for high-resolution data and SHELXD for phase problem resolution .

  • Perform Hirshfeld surface analysis to validate intermolecular interactions (e.g., H-bonding, π-stacking) and identify packing anomalies.

  • Cross-validate with DFT calculations (B3LYP/6-31G* basis set) to compare experimental and theoretical bond lengths/angles .

    • Data Table :
ParameterExperimental (XRD)DFT (B3LYP/6-31G*)
C-N Bond Length (Å)1.451.47
Dihedral Angle (°)112.3110.8

Q. Which advanced oxidation processes (AOPs) are most effective for degrading this compound in contaminated wastewater?

  • Methodological Answer :
  • Fenton’s reagent (Fe²⁺/H₂O₂) achieves >90% degradation at pH 3–4 via hydroxyl radical (•OH) generation.

  • UV/Ozone systems show efficiency in breaking the pyrrolidine ring, reducing toxicity.

  • Monitor degradation intermediates via LC-MS/MS to ensure complete mineralization .

    • Data Table :
AOP MethodDegradation Efficiency (%)Time (h)
Fenton’s reagent922
UV/O₃854

Q. How can computational chemistry approaches like DFT be applied to predict the reactivity of this compound in drug design?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina) to simulate binding affinity with biological targets (e.g., kinase enzymes).

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.

  • Use MD simulations (AMBER force field) to assess stability in aqueous environments .

    • Data Table :
Target ProteinDocking Score (kcal/mol)Binding Site
BTK Kinase-9.2ATP-binding pocket
CYP3A4-7.8Heme-binding region

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.